Nibr2(bipy)

Vue d'ensemble

Description

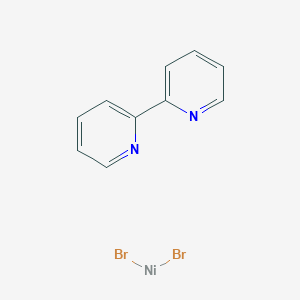

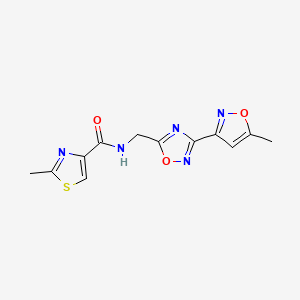

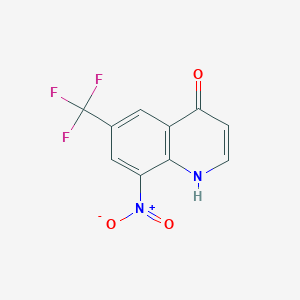

Nickel (II) bromide, represented as NiBr2, is an inorganic compound. It is a yellow-brown solid which dissolves in water to give a blue-green hexahydrate . The term “bipy” refers to 2,2′-Bipyridine, an organic compound that forms complexes with many transition metals .

Synthesis Analysis

The synthesis of nickel (II) bipyridine complexes involves thermal degradation pathways. These complexes pyrolyze at a heating rate of 50 °C/min to a maximum of 450 °C for 24 hours under an inert atmosphere of flowing argon gas, yielding size-controlled nickel nanoparticles .Molecular Structure Analysis

The structure of nickel bromides varies with the degree of hydration. In all cases, the nickel (II) ion adopts an octahedral molecular geometry . Anhydrous NiBr2 adopts the hexagonal cadmium chloride structure . The interatomic distance for Ni-Br is 2.52—2.58 Å .Chemical Reactions Analysis

NiBr2 has Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . It is also used to prepare catalysts for cross-coupling reactions and various carbonylations .Physical And Chemical Properties Analysis

Anhydrous NiBr2 is a paramagnet at room temperature. Upon cooling, it turns into an antiferromagnet at 52 K, and then into a helimagnet at 22.8 K . The anhydrous material is a yellow-brown solid which dissolves in water to give a blue-green hexahydrate .Applications De Recherche Scientifique

Microwave Absorption and Smart Discoloration

NiBr2(bipy) has been utilized in the development of FeSiB@C@NiBr2 composite materials for enhanced microwave absorption and smart discoloration properties . These materials exhibit a color change between yellow and green in response to water molecule harvesting and loss, making them promising for applications in environments with varying humidity levels .

Spintronics

The compound has shown potential in modifying the magnetic properties of bilayer antiferromagnetic NiBr2 through electron doping. This modification can induce a transition from an antiferromagnetic semiconductor to a ferromagnetic half-metal, which is significant for the development of spintronic devices .

Catalysis

NiBr2(bipy) complexes have been explored as catalysts in various reactions. For instance, they have been used in photocatalytic CO2 reduction , with the Ni(bipy)3Cl2 complex acting as a molecular catalyst in conjunction with semiconductor CdS as a visible-light harvester . Additionally, nickel-bipyridine complexes have facilitated benzylic C–H arylation of toluene derivatives under UV light, offering a convenient method for forming aryl–benzyl linkages .

Magnetic Property Tuning

Research has focused on tuning the electronic and magnetic properties of NiBr2 under pressure. The application of hydrostatic pressure can significantly increase the helimagnetic transition temperature, providing a method to control the magnetic properties of the material .

Environmental Remediation

Ni-based bimetallic heterogeneous catalysts, which can include NiBr2(bipy) complexes, have been extensively studied for their applications in environmental remediation . These catalysts are known for their tunable chemical and physical properties, making them suitable for various catalytic reactions related to environmental cleanup .

Smart Materials

NiBr2(bipy) has been incorporated into smart materials, such as those capable of tunable magnetic transitions . These materials can be used in devices due to their controllable electronic properties, and the compound’s role in these materials is pivotal for advancements in smart technology applications .

Safety and Hazards

NiBr2 is a suspected carcinogen . It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects and may cause cancer by inhalation. It may damage the unborn child and causes damage to organs through prolonged or repeated exposure .

Mécanisme D'action

Target of Action

The primary target of (2,2’-Bipyridine)nickel(II)dibromide, also known as NiBr2(bipy), is the transition metal nickel (Ni) . The compound forms a complex with nickel, which is central to its mode of action .

Mode of Action

NiBr2(bipy) interacts with its target by forming a complex with nickel . The bipyridine ligands in the compound strongly coordinate with the nickel centers, which can lead to a decrease in catalytic activity and yield in certain reactions .

Biochemical Pathways

NiBr2(bipy) is involved in various synthetic methods and biochemical pathways . For instance, it has been used in the synthesis of bipyridine derivatives, which are valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . It’s also involved in the thermal degradation pathways of nickel (II) bipyridine complexes to size-controlled nickel nanoparticles .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored under an inert atmosphere at 2–8 °c . More research is needed to fully understand the ADME properties of NiBr2(bipy) and their impact on bioavailability.

Result of Action

The result of NiBr2(bipy)'s action can vary depending on the context. For instance, in the synthesis of bipyridine derivatives, the compound can facilitate the smooth progress of the coupling reaction . In the thermal degradation of nickel (II) bipyridine complexes, NiBr2(bipy) can lead to the formation of size-controlled nickel nanoparticles .

Action Environment

The action, efficacy, and stability of NiBr2(bipy) can be influenced by various environmental factors. For example, the heating rate and argon gas flow rate can affect the purity, particle size, and shape of the particles formed during the thermal degradation of nickel (II) bipyridine complexes . Additionally, the compound should be stored under an inert atmosphere at 2–8 °C to maintain its stability .

Propriétés

IUPAC Name |

dibromonickel;2-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2BrH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKXDHXBWOTQKY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.[Ni](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319296 | |

| Record name | (2,2'-Bipyridine)nickel(II) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2'-Bipyridine)nickel(II) dibromide | |

CAS RN |

46389-47-3 | |

| Record name | (2,2'-Bipyridine)nickel(II) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2867354.png)

![(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2867364.png)